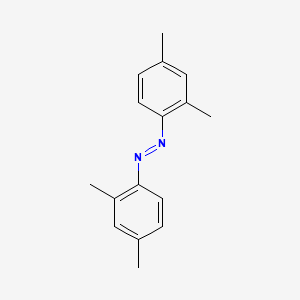![molecular formula C26H22N2O5 B15098319 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one](/img/structure/B15098319.png)
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d]furan moiety, a hydroxy group, a methylethylphenyl group, and an isoxazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzo[d]furan-2-ylcarbonyl precursor, which undergoes a series of reactions including hydroxylation, alkylation, and cyclization to form the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on minimizing waste and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-tumor, antibacterial, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique combination of functional groups may allow it to interact with specific molecular targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials, making them suitable for various applications.
Mécanisme D'action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The benzo[d]furan moiety may interact with aromatic binding sites, while the hydroxy and carbonyl groups can form hydrogen bonds with target proteins. The isoxazolyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: These compounds share the benzo[d]furan moiety and may have similar biological activities.
Isoxazole derivatives: These compounds contain the isoxazolyl group and may exhibit similar chemical reactivity.
Phenyl derivatives: Compounds with a phenyl group may have similar aromatic properties and undergo similar substitution reactions.
Uniqueness
The uniqueness of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-[4-(methylethyl)phenyl]-1-(5-methyl isoxazol-3-yl)-3-pyrrolin-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new materials, drugs, and research tools.
Propriétés
Formule moléculaire |
C26H22N2O5 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5/c1-14(2)16-8-10-17(11-9-16)23-22(24(29)20-13-18-6-4-5-7-19(18)32-20)25(30)26(31)28(23)21-12-15(3)33-27-21/h4-14,23,30H,1-3H3 |
Clé InChI |
QNGNYPBBHGLZCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15098238.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15098247.png)


![N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098264.png)
![(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098268.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098284.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide](/img/structure/B15098287.png)
![4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B15098289.png)
![5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098302.png)
![Dimethyl 5-{[(4-benzyl-3-oxomorpholin-2-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15098306.png)

![2-[4-(2-furylmethyl)-5-pyrazin-2-yl(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-me thylphenyl)acetamide](/img/structure/B15098324.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15098330.png)
